CCT129202 is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division and mitotic processes. This compound exhibits high affinity for Aurora A kinase, with an inhibition constant (Ki) of 49.8 nM, making it an effective agent in targeting this enzyme in cancer therapies . The chemical structure of CCT129202 is characterized by its imidazo[4,5-b]pyridine core, which contributes to its biological activity and selectivity against various kinases involved in tumorigenesis .
CCT129202 functions primarily as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Aurora A kinase. This inhibition disrupts the kinase's ability to phosphorylate target substrates, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the accumulation of cells with greater than 4N DNA content, indicating a failure in proper mitotic progression .
CCT129202 has demonstrated significant biological activity against various cancer cell lines. It induces apoptosis and cell cycle arrest by interfering with the function of Aurora A kinase, which is essential for mitotic spindle formation and chromosomal segregation during cell division . In vitro studies have shown that CCT129202 can effectively inhibit the proliferation of human tumor cells, leading to increased DNA content and subsequent cell death . Additionally, it activates p21, a cyclin-dependent kinase inhibitor that plays a role in tumor suppression .
The synthesis of CCT129202 involves several key steps:
CCT129202 is primarily researched for its potential applications in cancer therapeutics. Its ability to selectively inhibit Aurora A kinase makes it a candidate for treating various malignancies where this kinase is overexpressed or mutated. Clinical trials are ongoing to evaluate its efficacy in different types of cancers, including solid tumors and hematological malignancies .
Interaction studies have shown that CCT129202 selectively inhibits Aurora A kinase while demonstrating less potency against other kinases such as fibroblast growth factor receptor 3 and glycogen synthase kinase 3 beta. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment . Furthermore, studies indicate that CCT129202 can induce apoptosis through mechanisms involving checkpoint activation and modulation of cell cycle regulators like p21 .
CCT129202 shares structural similarities with several other Aurora kinase inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Selectivity | Ki (nM) | Phase of Development |
---|---|---|---|
CCT129202 | High for Aurora A | 49.8 | Preclinical |
AZD1152 (Barasertib) | Moderate | 1359 | Phase I/II |
PHA-739358 | Broad (Aurora A/B) | 13 | Phase II |
MLN8237 | High for Aurora A | 20 | Phase II |
VX-680 | Broad (Aurora A/B/C) | 0.6 | Phase I |
Uniqueness of CCT129202: